molecular formula C13H16ClNO B7516341 2-chloro-N-cyclopentyl-N-methylbenzamide

2-chloro-N-cyclopentyl-N-methylbenzamide

Cat. No.: B7516341
M. Wt: 237.72 g/mol
InChI Key: ASZXREJGRMNYDO-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-N-methylbenzamide (CAS: 700853-35-6) is a benzamide derivative characterized by a chlorine atom at the ortho-position of the benzene ring and an amide nitrogen substituted with a cyclopentyl and a methyl group. Its molecular formula is C₁₉H₂₀ClNO (molar mass: 313.82 g/mol) .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZXREJGRMNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Amide Nitrogen

N-Alkyl vs. N-Aryl Substitutions
  • Crystallographic studies reveal a planar amide group with trans conformation of the N–H and C=O bonds, similar to other N-aryl benzamides .
Cycloalkyl Substitutions
  • 5-Amino-2-chloro-N-cyclopentylbenzamide (CAS: 926273-46-3): This analog retains the cyclopentyl group but adds an amino substituent at the benzene ring’s para-position. The amino group could enhance hydrogen-bonding capacity, altering reactivity or biological interactions compared to the unsubstituted target compound .
  • U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide): A synthetic opioid with a cyclohexyl-dimethylamino group. cyclopentyl) drastically alter pharmacological profiles .

Substituent Effects on the Benzene Ring

Halogen Variations
  • The methoxy group’s electron-donating nature may reduce electrophilicity compared to the target compound’s ortho-chlorine .

Structural and Crystallographic Comparisons

Compound Amide Conformation Crystal Packing Features Reference
2-Chloro-N-cyclopentyl-N-methylbenzamide Not reported Likely influenced by bulky cyclopentyl
2-Chloro-N-(2,6-dichlorophenyl)benzamide Trans N–H/C=O Planar amide, halogen interactions
2-Hydroxy-N-(4-methylphenyl)benzamide Planar Hydrogen-bonded dimers

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